

Application Notes and Protocols for SKLB1002 in In Vitro Angiogenesis Assays

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Compound of Interest

| | |
|----------------|----------|
| Compound Name: | SKLB1002 |
| Cat. No.: | B612002 |

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Introduction

SKLB1002 is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase activity.^{[1][2]} By blocking the VEGF/VEGFR-2 signaling pathway, **SKLB1002** effectively inhibits angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis, as well as in certain ocular diseases.^{[1][2][3][4]} In vitro studies have demonstrated that **SKLB1002** suppresses key endothelial cell functions required for angiogenesis, including proliferation, migration, and tube formation.^{[1][2][3][5]} These effects are mediated through the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by preventing the phosphorylation of ERK1/2, JNK, and p38.^{[1][3][5][6]}

These application notes provide detailed protocols for utilizing **SKLB1002** in various in vitro angiogenesis assays to assess its anti-angiogenic potential.

Data Presentation

The following tables summarize the quantitative effects of **SKLB1002** on human umbilical vein endothelial cells (HUVECs) in key in vitro angiogenesis assays.

Table 1: Effect of **SKLB1002** on VEGF-Induced HUVEC Viability

| Treatment | Concentration | Cell Viability (% of Control) |
|---------------------|---------------|-----------------------------------|
| Control (Untreated) | - | 100 |
| VEGF | 10 ng/mL | Increased |
| VEGF + SKLB1002 | 10 nM | Significantly Reduced vs. VEGF |
| VEGF + SKLB1002 | 50 nM | Significantly Reduced vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Table 2: Effect of **SKLB1002** on VEGF-Induced HUVEC Proliferation

| Assay | Treatment | Concentration | Proliferation Status |
|--------------------------------|-----------------|---------------|-------------------------------------|
| Ki67 | | | |
| Immunofluorescence Staining | VEGF + SKLB1002 | 10 nM, 50 nM | Significantly Decreased vs. VEGF |
| EdU Incorporation Assay | VEGF + SKLB1002 | 10 nM, 50 nM | Significantly Decreased vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Table 3: Effect of **SKLB1002** on VEGF-Induced HUVEC Migration

| Assay | Treatment | Concentration | Migration Status |
|--------------------------------|-----------------|---------------|-----------------------------------|
| Transwell Migration Assay | VEGF + SKLB1002 | 10 nM, 50 nM | Significantly Reduced vs. VEGF |
| Scratch Wound Healing Assay | VEGF + SKLB1002 | 10 nM, 50 nM | Significantly Reduced vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Table 4: Effect of **SKLB1002** on VEGF-Induced HUVEC Tube Formation

| Assay | Treatment | Concentration | Tube Formation Status |
|-------------------------|-----------------|---------------|-----------------------|
| Matrigel Tube Formation | VEGF + SKLB1002 | 10 nM, 50 nM | Interrupted vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

HUVEC Proliferation Assays

a. Ki67 Immunofluorescence Staining

- Seed HUVECs onto 24-well plates.
- After reaching desired confluence, treat the cells with VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM) for 24 hours. Untreated cells serve as a control.
- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Block with 5% BSA for 30 minutes at 37°C.
- Incubate with Ki67 antibody overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.

- Visualize and quantify the percentage of Ki67-positive cells using a fluorescence microscope.[\[1\]](#)

b. EdU Incorporation Assay

- Follow the treatment protocol as described for Ki67 staining.
- After treatment, add EdU to the cell culture medium and incubate for the recommended time according to the manufacturer's protocol.
- Fix, permeabilize, and perform the click reaction to label incorporated EdU.
- Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.[\[1\]](#)

HUVEC Migration Assays

a. Scratch Wound Healing Assay

- Grow HUVECs to a confluent monolayer in a 6-well plate.
- Create a "scratch" in the monolayer using a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Add serum-free medium containing VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM).
- Capture images of the scratch at 0, 24, and 48 hours.[\[1\]](#)
- Measure the width of the scratch at different time points to quantify cell migration.

b. Transwell Migration Assay

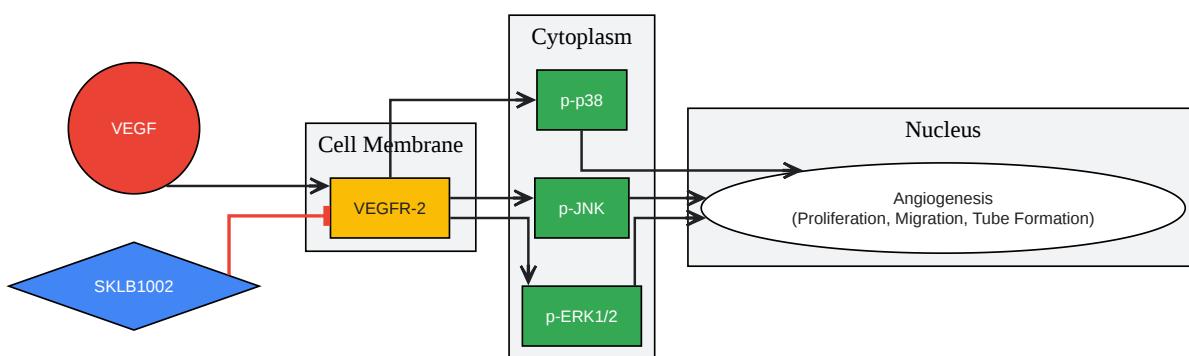
- Seed HUVECs in the upper chamber of a Transwell insert (8 μ m pore size) in serum-free medium.
- Add medium containing VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM) to the lower chamber.

- Incubate for a specified time (e.g., 24 hours).
- Remove non-migrated cells from the upper surface of the insert.
- Fix and stain the migrated cells on the lower surface of the insert.
- Count the number of migrated cells in several random fields under a microscope.[1]

HUVEC Tube Formation Assay

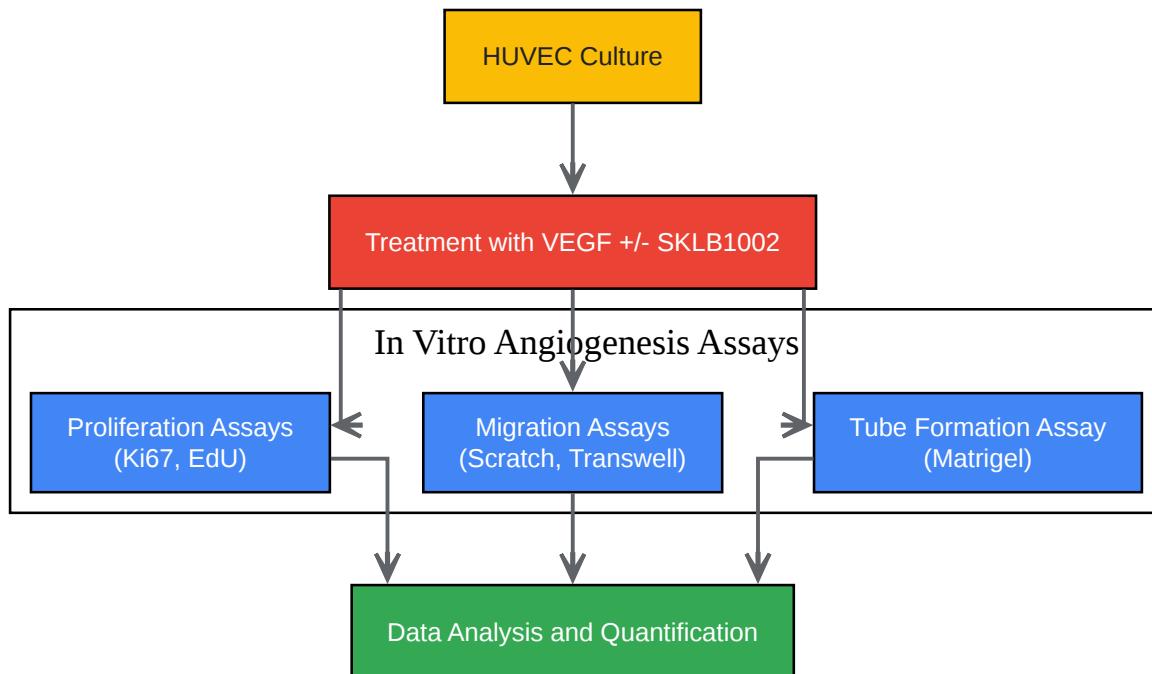
- Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.[1]
- Harvest HUVECs and resuspend them in medium containing VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM).
- Seed the HUVEC suspension onto the Matrigel-coated wells.
- Incubate for 6-12 hours to allow for tube formation.
- Observe and photograph the tube-like structures using a light microscope.
- Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.[1][5]

Visualizations



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Caption: **SKLB1002** inhibits angiogenesis by blocking VEGFR-2 signaling.

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Caption: Workflow for in vitro angiogenesis assays with **SKLB1002**.

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